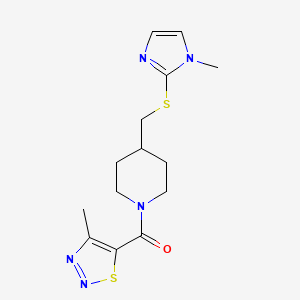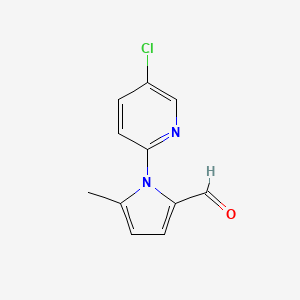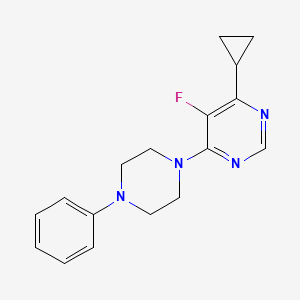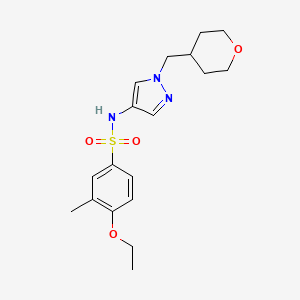
3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one, also known as LY294002, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). It is widely used in scientific research as a tool to investigate the role of PI3K in various cellular processes, including cell survival, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The research around 3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one primarily focuses on its synthesis and potential applications in medicinal chemistry. For instance, the work by Rao et al. (2014) explores the synthesis of chromen derivatives through reactions involving 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole, leading to various chromen-3-yl-1,2,4-oxadiazole derivatives upon reacting with different amines such as morpholine (Rao et al., 2014). Similarly, Korotaev et al. (2017) detailed the diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, highlighting the chemical versatility and potential of chromene derivatives in synthesizing complex molecular structures (Korotaev et al., 2017).
Catalytic Applications and Chemical Properties
Further studies illustrate the compound's role in catalytic processes and its chemical properties. Salari et al. (2016) demonstrated the use of choline hydroxide as an efficient catalyst for synthesizing trans-2,3-dihydrofuro[3,2-c]Coumarins, showcasing the compound's utility in organic synthesis (Salari et al., 2016). The versatility of chromen derivatives in synthesizing functionalized dibenzothiophenes was also explored by Rodríguez-Arístegui et al. (2011), who evaluated these compounds as inhibitors of DNA-dependent protein kinase (DNA-PK), suggesting potential therapeutic applications (Rodríguez-Arístegui et al., 2011).
Crystal Structure and Molecular Analysis
Manolov et al. (2012) focused on the crystal structure of a closely related compound, providing insights into the molecular arrangement and interactions within crystalline forms of chromen-2-one derivatives (Manolov et al., 2012). This type of research is crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in various scientific fields.
Biological Activity and Potential Therapeutic Applications
The exploration of chromen derivatives extends into the realm of biological activity and potential therapeutic applications. For instance, the study by Alonzi et al. (2014) on the synthesis and characterization of novel polystyrene-supported catalysts for the Michael addition highlights the medicinal chemistry applications of chromen derivatives, including the synthesis of Warfarin analogues (Alonzi et al., 2014). Such studies underscore the importance of chromen-2-one derivatives in drug discovery and development.
Wirkmechanismus
Target of Action
The compound “3-(4-Chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one” is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the targets of this compound could potentially be related to these biological activities.
Mode of Action
The mode of action of benzofuran derivatives can vary depending on the specific compound and its structure. They may interact with various proteins or enzymes in the body, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives can potentially affect various biochemical pathways due to their broad range of biological activities. The specific pathways affected would depend on the compound’s specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their specific chemical structure. Some benzofuran derivatives have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, the effects could potentially include anti-tumor, antibacterial, anti-oxidative, or anti-viral effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of benzofuran derivatives .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-13-16-6-7-18(24)17(12-23-8-10-26-11-9-23)20(16)27-21(25)19(13)14-2-4-15(22)5-3-14/h2-7,24H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBMTWYWBCNSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2702410.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)

![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702423.png)
![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
![N-(4-fluorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2702426.png)

